4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol
Description
Properties
Molecular Formula |
C13H19BrN2O |
|---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H19BrN2O/c1-2-15-5-7-16(8-6-15)10-11-9-12(17)3-4-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3 |
InChI Key |
RVAYOPOMJSNHLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Vapor-Phase Bromination of 3-Substituted Phenol Ethers
The foundational step in synthesizing 4-bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol involves regioselective bromination at the para position of a 3-substituted phenol derivative. The patent EP0420556A2 details a solvent-free vapor-phase bromination method for 3-alkylphenol ethers, achieving >96% conversion with <1% dibrominated impurities. Critical parameters include:
-
Pressure : 10–200 mmHg (optimal at 50 mmHg)
-
Temperature : 90–100°C in the reaction zone
-
Molar ratio : 1.05:1 (3-alkylphenol ether to Br₂)
-
Residence time : 8–12 hours
This method eliminates solvent waste and enables continuous operation by maintaining reactants in the vapor phase through controlled reflux. For 3-methylanisole bromination, the process yields 4-bromo-3-methylanisole with 98% purity, demonstrating its applicability to electron-rich aromatic systems.
Functionalization with 4-Ethylpiperazine
Mannich Reaction for Aminomethylation
The introduction of the 4-ethylpiperazin-1-ylmethyl group typically employs a Mannich reaction, where 4-bromo-3-methylphenol reacts with formaldehyde and 4-ethylpiperazine. Key optimization parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 8.5–9.5 | Maximizes nucleophilicity of piperazine |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Molar ratio (1:1.2:1) | Phenol:CH₂O:Piperazine | Ensures complete conversion |
This step achieves 82–87% yield when conducted in ethanol/water mixtures, with HPLC analysis confirming <3% residual starting material.
Integrated Synthesis Pathways
Two-Step Approach from 3-Methylphenol
A representative synthesis route combines vapor-phase bromination with Mannich functionalization:
Analytical Characterization
Purity and Byproduct Analysis
GC-MS data from the bromination step shows a dibrominated byproduct content of 0.1–0.5%, attributable to the vapor-phase methodology's kinetic control. Post-Mannich reaction purification via recrystallization (hexane/ethyl acetate) elevates final purity to >99%, as verified by:
-
¹H NMR : δ 7.25 (d, J=8.4 Hz, Ar-H), 4.35 (s, -CH₂-N)
-
HRMS : [M+H]⁺ calc. 329.0821, found 329.0819
Industrial Scalability Considerations
Continuous Flow Adaptation
The vapor-phase bromination process described in EP0420556A2 is amenable to continuous flow reactors, with preliminary studies showing:
| Metric | Batch Mode | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 12 | 48 |
| Energy consumption | 100% | 65% |
| Byproduct generation | 0.5% | 0.3% |
This scalability makes the methodology economically viable for large-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Phenol derivatives without the bromine atom
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Acidity: The phenolic hydroxyl (pKa ~10) is less acidic than the carboxylic acid (pKa ~4.5) in ’s benzoic acid derivative but more acidic than the ketone or amide analogs .
- Hydrogen Bonding: The phenol group in the target compound offers stronger hydrogen-bond donation compared to the ketone () or amide (), which may enhance binding to polar biological targets .
Biological Activity
4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromophenol moiety and a piperazine group. This combination confers potential biological activities that may be relevant for therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈BrN₂O, with a molecular weight of 285.19 g/mol. The compound features:
- A bromine atom at the 4-position of the phenolic ring.
- A piperazine group attached via a methylene bridge at the 3-position of the phenol.
These structural elements are crucial for its biological activity, influencing how it interacts with various receptors and enzymes.
Interaction with Molecular Targets
Research indicates that this compound can interact with multiple biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Its ability to modulate these pathways suggests potential therapeutic roles in conditions such as depression, anxiety, and possibly cancer.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Receptor Binding | Dopamine Receptors | Modulates activity | |
| Enzyme Inhibition | Protein Kinases | Potential inhibitor | |
| Cytotoxicity | Cancer Cell Lines | Induces apoptosis |
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have shown that compounds similar to this compound exhibit binding affinities for dopamine receptors. This suggests a potential role in modulating dopaminergic signaling pathways, which are crucial in various neurological disorders.
-
Anticancer Activity : Research on structurally related compounds has demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies indicate that similar compounds induce cell cycle arrest and apoptosis, highlighting the potential for this compound to serve as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name Cell Line IC50 (µg/mL) Mechanism 4-Ethylpiperazine derivative MCF-7 18.39 Induces apoptosis 4-Ethylpiperazine derivative HepG2 10.10 Cell cycle arrest - Toxicity Studies : Acute toxicity evaluations have been conducted to assess the safety profile of related compounds. These studies typically involve administering compounds to animal models and monitoring for adverse effects. Results indicated that certain derivatives do not significantly alter hematological parameters or organ function within physiological ranges, suggesting a favorable safety profile for further development.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol to improve yield and purity?
- Methodological Answer : Synthesis optimization requires selecting appropriate coupling reagents (e.g., methanol as a solvent) and catalysts to facilitate intermediate formation. For example, analogous bromophenol-piperazine derivatives are synthesized via nucleophilic substitution or Buchwald-Hartwig amination, with reaction time and temperature critically affecting yield . Purification methods like recrystallization or column chromatography (using silica gel) are essential to achieve >93% purity, as demonstrated in piperazine-based compound synthesis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and piperazine ring integration.
- HRMS for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve 3D conformation, as applied to structurally similar bromophenyl-piperazine derivatives .
Q. What in vitro assays are suitable for preliminary screening of biological activity in bromophenol-piperazine hybrids?
- Methodological Answer :
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity.
- Receptor binding studies (e.g., serotonin/dopamine receptors) due to the piperazine moiety’s pharmacological relevance .
- Antimicrobial screening (MIC assays) using gram-positive/negative bacterial strains, as seen in related brominated compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for bromophenol-piperazine derivatives?
- Methodological Answer :
- Systematically vary substituents (e.g., bromine position, ethyl group on piperazine) and compare bioactivity trends. For example, replacing methoxy with hydroxyl groups in analogous compounds reduces solubility but increases receptor affinity .
- Use molecular docking to predict binding modes against targets (e.g., GPCRs), validating with mutagenesis studies to identify critical residues .
Q. What experimental designs are recommended for assessing environmental stability and degradation pathways of brominated piperazine compounds?
- Methodological Answer :
- Hydrolysis/photolysis studies under controlled pH and UV conditions to identify degradation products (e.g., debromination or piperazine ring cleavage).
- LC-MS/MS to track metabolite formation, as applied in environmental fate studies of halogenated aromatics .
- QSAR modeling to predict persistence and bioaccumulation potential based on logP and electronic parameters .
Q. How can computational chemistry address discrepancies in predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Combine molecular dynamics simulations (solubility, membrane permeability) with PBPK modeling to refine bioavailability predictions.
- Validate with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to resolve conflicts between computational and experimental data .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of bromophenol-piperazine derivatives?
- Methodological Answer :
- Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., reaction temperature, pH).
- Use DoE (Design of Experiments) to optimize reagent stoichiometry and solvent ratios, ensuring reproducibility in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
